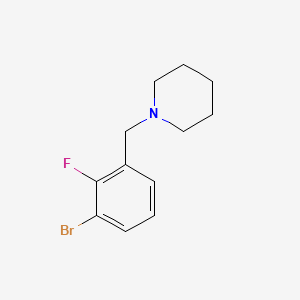

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene

Description

Properties

IUPAC Name |

1-[(3-bromo-2-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFAJXZRZYUIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742737 | |

| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-98-8 | |

| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research in drug discovery, materials science, and chemical biology. This technical guide provides an in-depth, multi-technique methodology for the structural elucidation of 1-bromo-2-fluoro-3-(piperidinomethyl)benzene (IUPAC Name: 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine), a substituted aromatic compound with potential applications as a pharmaceutical intermediate and fine chemical reagent.[1] We move beyond a simple recitation of data, offering a strategic framework grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance. This document is intended for researchers, scientists, and drug development professionals, providing not only validated protocols but also the causal reasoning behind the experimental choices, ensuring a robust and irrefutable structural confirmation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the logical starting point is to determine the molecular formula and the degree of unsaturation. This foundational data provides an initial hypothesis about the structural elements present, such as rings and multiple bonds.

The compound, with CAS Registry Number 1355246-98-8, has a confirmed molecular formula of C₁₂H₁₅BrFN .[1]

The Degree of Unsaturation (DoU) is calculated as follows:

DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 12 - (15/2) - (2/2) + (1/2) + 1 DoU = 12 - 7.5 - 1 + 0.5 + 1 = 5

Expert Interpretation: A degree of unsaturation of five is a strong indicator of a specific combination of structural features. A benzene ring accounts for four degrees of unsaturation (three double bonds and one ring). The remaining degree of unsaturation is consistent with the presence of a second ring, which, given the molecular formula, is logically the piperidine moiety. This initial calculation immediately focuses our analytical strategy on confirming the presence and connectivity of a substituted benzene ring and a piperidine ring.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Blueprint

Mass spectrometry serves two primary functions in this analysis: the unambiguous confirmation of the molecular weight and the generation of a fragmentation pattern that acts as a structural blueprint, revealing how the molecular components are pieced together.

Expected Mass and Isotopic Pattern

The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), provides a highly characteristic isotopic signature. We anticipate a molecular ion peak cluster (M⁺ and M+2) of nearly equal intensity.

-

Calculated Mass for [C₁₂H₁₅⁷⁹BrFN]⁺: 271.04 g/mol

-

Calculated Mass for [C₁₂H₁₅⁸¹BrFN]⁺: 273.04 g/mol

The observation of this distinct 1:1 doublet in the high-mass region of the spectrum would provide definitive confirmation of the molecular formula and the presence of a single bromine atom.

Fragmentation Analysis: Deconstructing the Molecule

The choice of ionization technique (e.g., Electron Ionization or Electrospray Ionization) influences the fragmentation pathways.[2] Under typical EI or CID conditions, the molecule is expected to fragment at its weakest points, primarily through cleavages influenced by the nitrogen atom and the stability of the resulting carbocations.

Causality of Fragmentation: The most probable cleavage is the benzylic C-N bond. This is driven by the formation of a highly resonance-stabilized substituted benzyl or tropylium cation, a common and dominant pathway for such structures.[3][4] A secondary, competing fragmentation pathway involves α-cleavage adjacent to the piperidine nitrogen, leading to a stable iminium ion.[2]

Table 1: Predicted Major Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragment Name | Significance |

|---|---|---|---|

| 271 / 273 | [C₁₂H₁₅BrFN]⁺ | Molecular Ion | Confirms molecular weight and elemental formula. |

| 188 / 190 | [C₇H₅BrF]⁺ | 3-Bromo-2-fluorobenzyl cation | Key Fragment. Confirms the composition of the substituted aromatic ring. Often the base peak. |

| 98 | [C₆H₁₂N]⁺ | Piperidinomethyl cation | Confirms the piperidine-CH₂ moiety. |

| 84 | [C₅H₁₀N]⁺ | Piperidinium ion | Indicates fragmentation within the piperidine ring. |

Experimental Protocol: ESI-MS/MS Analysis

This protocol is designed to be self-validating by first identifying the precursor ion and then generating a reproducible fragmentation pattern.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures protonation of the basic piperidine nitrogen for positive ion mode analysis.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

-

Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen.[2]

-

Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the protonated molecule, [M+H]⁺, at m/z 272/274.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion cluster as the precursor and perform a product ion scan. Optimize collision energy (typically 15-30 eV) to induce fragmentation and observe the characteristic daughter ions as predicted in Table 1.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups hypothesized from the molecular formula.

Expert Interpretation: The IR spectrum is a composite of individual bond vibrations. We are not looking for a single peak, but rather a constellation of absorptions that, together, confirm the molecular architecture. For instance, the presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a crucial first confirmation of the two distinct domains of the molecule.

Table 2: Characteristic Infrared Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3030 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring.[5][6] |

| 2850-2950 | C-H Stretch | Aliphatic (CH₂) | Confirms the piperidine ring and benzylic methylene group. |

| 1450-1600 | C=C Stretch | Aromatic Ring | A series of peaks confirming the aromatic skeleton.[6] |

| 1100-1300 | C-F Stretch | Aryl-Fluoride | A strong, characteristic band confirming the C-F bond.[7] |

| 1000-1250 | C-N Stretch | Aliphatic Amine | Confirms the piperidine C-N bonds. |

| ~780 | C-H Bend (out-of-plane) | 1,2,3-Trisubstituted Ring | Suggests the substitution pattern on the aromatic ring. |

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

NMR spectroscopy, particularly a suite of 1D and 2D experiments, is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Our strategy is to use each experiment to build upon the last, culminating in an unambiguous structural assignment.

The Elucidation Workflow

The logical flow of NMR experiments is designed to solve the structure piece by piece, from identifying individual spin systems to connecting them across the molecular framework.

Caption: NMR workflow for structure elucidation.

¹H and ¹³C NMR: Assigning the Pieces

Based on established chemical shift principles and data from similar structures, we can predict the NMR spectra.[8][9] The key is not just the position of the signals, but their multiplicity, integration, and, in the case of ¹³C, the effect of fluorine coupling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Label | Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm), Multiplicity (JCF) | Justification |

|---|---|---|---|---|

| Ar-H | H-6 | ~7.4 ppm, (dd, 1H) | ~125 ppm | Ortho to Br, meta to F. |

| Ar-H | H-5 | ~7.1 ppm, (t, 1H) | ~130 ppm | Flanked by two protons. |

| Ar-H | H-4 | ~7.3 ppm, (ddd, 1H) | ~118 ppm (d, ²JCF ≈ 20 Hz) | Ortho to CH₂, meta to Br, ortho to F. |

| Ar-C | C-1 | - | ~115 ppm (d, ²JCF ≈ 15 Hz) | Carbon bearing Bromine. |

| Ar-C | C-2 | - | ~160 ppm (d, ¹JCF ≈ 250 Hz) | Carbon bearing Fluorine (high chemical shift and large coupling). |

| Ar-C | C-3 | - | ~138 ppm (d, ³JCF ≈ 5 Hz) | Carbon bearing the piperidinomethyl group. |

| CH₂-Ar | a | ~3.6 ppm, (s, 2H) | ~58 ppm (d, ³JCF ≈ 6 Hz) | Benzylic protons, singlet, adjacent to deshielding ring and N. |

| Pip-Hα | b | ~2.4 ppm, (m, 4H) | ~54 ppm | Protons alpha to the piperidine Nitrogen. |

| Pip-Hβ | c | ~1.6 ppm, (m, 4H) | ~26 ppm | Protons beta to the piperidine Nitrogen. |

| Pip-Hγ | d | ~1.5 ppm, (m, 2H) | ~24 ppm | Proton gamma to the piperidine Nitrogen. |

Note: Chemical shifts and coupling constants are estimates and may vary based on solvent and experimental conditions.

2D NMR: Connecting the Fragments

While 1D NMR helps us identify the individual components (a 1,2,3-trisubstituted ring, a piperidine ring, a methylene bridge), 2D NMR proves their connectivity. The HMBC experiment is the ultimate arbiter, revealing correlations between protons and carbons that are separated by 2 or 3 bonds.

The Decisive Correlation: The most critical piece of evidence comes from the HMBC spectrum. A correlation between the benzylic protons (a) and the aromatic carbons C-2 , C-3 , and C-4 irrefutably proves the attachment of the methylene bridge to the C-3 position of the 1-bromo-2-fluorobenzene ring. Furthermore, a correlation from these same benzylic protons (a) to the piperidine α-carbon (b) confirms the complete piperidinomethyl substituent.

Caption: Key HMBC correlations confirming connectivity.

Detailed NMR Protocol

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion, especially in the aromatic region.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse program, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.

-

-

2D Spectra Acquisition:

-

COSY: Use a standard gradient-selected (gCOSY) pulse sequence.

-

HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence to correlate one-bond C-H connections.

-

HMBC: Use a gradient-selected pulse sequence optimized for long-range couplings (typically set for 8 Hz) to observe 2-3 bond C-H correlations.

-

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques.

-

Mass Spectrometry confirmed the molecular formula C₁₂H₁₅BrFN via the characteristic M⁺/M+2 isotopic pattern at m/z 271/273 and revealed the core structural components through predictable benzylic cleavage.

-

Infrared Spectroscopy provided corroborating evidence for all key functional groups: the aromatic ring, the aliphatic piperidine and methylene units, and the aryl-fluoride bond.

-

NMR Spectroscopy delivered the definitive proof of structure. 1D NMR identified all unique proton and carbon environments, while 2D NMR (COSY, HSQC, and particularly HMBC) unambiguously established the connectivity between the 1-bromo-2-fluorophenyl moiety, the methylene bridge, and the piperidine ring, confirming the 1,2,3-substitution pattern.

This integrated approach, where each piece of data validates the others, provides an unassailable confirmation of the target structure, enabling further development and research with the highest degree of confidence.

References

- Benchchem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.

- Zhu, N., Yu, C., Hua, Z., Xu, P., & Wang, Y. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- SynHet. (n.d.). This compound. Retrieved from SynHet.

-

Martin, N. H., Allen, N. W., 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics & Modelling, 18(3), 242–246, 300–301. Available at: [Link]

-

Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. Available at: [Link]

- OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.

- ResearchGate. (n.d.). Fragmentation of the substituted benzylpyridinium "parent ion". [Image]. ResearchGate.

- Coats, S. J. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- OpenStax. (2021). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI.

Sources

- 1. This compound [synhet.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. An algorithm for predicting the NMR shielding of protons over substituted benzene rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene

An In-Depth Technical Guide to 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic compound of significant interest to medicinal chemists and drug development professionals. While specific experimental data for this molecule is not extensively documented in public literature, this paper synthesizes information from structurally related compounds and established chemical principles to offer expert insights into its physicochemical properties, reactivity, and strategic applications. We will explore its role as a versatile synthetic intermediate, detailing a proposed synthetic pathway, predicted spectroscopic signatures for characterization, and critical safety protocols. The guide is designed to equip researchers with the foundational knowledge required to effectively utilize this building block in the synthesis of novel and complex molecular architectures for therapeutic development.

Compound Identification and Structure

The unique arrangement of a brominated and fluorinated benzene ring coupled with a piperidinomethyl substituent makes this compound a trifunctional building block, offering multiple avenues for synthetic elaboration.

-

IUPAC Name: 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine[1]

-

Molecular Formula: C₁₂H₁₅BrFN[2]

-

SMILES: C1CCCCN1Cc2c(F)c(Br)ccc2[1]

-

PubChem CID: 70699622[1]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis, dictating solubility, reactivity, and purification strategies. While experimentally determined data for this compound are sparse, the following table summarizes key computed and estimated values.

| Property | Value | Source |

| Molecular Weight | 272.16 g/mol | [2] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds[3][4] |

| Solubility | Predicted: Immiscible in water; soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | Inferred from similar compounds[3][4] |

| Boiling Point | Not available. Predicted to be >200 °C at atmospheric pressure. | N/A |

| Melting Point | Not available. | N/A |

Synthesis and Reactivity Analysis

Reactivity Profile

The synthetic utility of this compound stems from its distinct reactive sites. Understanding these sites is crucial for planning multi-step syntheses.

-

Aryl Bromide: The bromine atom is the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.[4][5] The presence of the ortho-fluoro substituent can modulate the electronic properties and reactivity of this site.

-

Benzylic Position: The methylene bridge (CH₂) connecting the aromatic ring and the piperidine nitrogen is a benzylic position. While the C-N bond is generally stable, this position can be involved in specific transformations.

-

Aromatic Ring: The benzene ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups and may require harsh conditions.

Proposed Synthetic Pathway

While a specific documented synthesis is not publicly available, a logical and efficient pathway can be proposed based on standard organic transformations. The synthesis would logically start from 2-fluorotoluene and proceed through benzylic functionalization followed by nucleophilic substitution.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Illustrative)

The following protocol details the final nucleophilic substitution step. This self-validating methodology is presented with the causality behind each choice, reflecting best practices in a research setting.

Objective: To synthesize this compound from 1-Bromo-3-(bromomethyl)-2-fluorobenzene.

Materials:

-

1-Bromo-3-(bromomethyl)-2-fluorobenzene (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Bromo-3-(bromomethyl)-2-fluorobenzene.

-

Rationale: A dry, inert atmosphere is crucial to prevent side reactions involving moisture.

-

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely. The volume should be sufficient to create a ~0.2 M solution.

-

Rationale: Acetonitrile is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the cation of the base but not the nucleophile, enhancing its reactivity.

-

-

Reagent Addition: Add anhydrous potassium carbonate, followed by the dropwise addition of piperidine at room temperature.

-

Rationale: Potassium carbonate is an inexpensive and effective inorganic base used to neutralize the HBr byproduct of the reaction, driving the equilibrium towards the product. Piperidine acts as the nucleophile.

-

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Vigorous stirring ensures proper mixing of the heterogeneous mixture (solid K₂CO₃). TLC is a rapid and essential technique to confirm the consumption of the starting material.

-

-

Workup: a. Filter the reaction mixture through a pad of celite to remove the solid potassium carbonate. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

- Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Rationale: Column chromatography is the standard method for purifying organic compounds of moderate polarity, ensuring high purity for subsequent applications.

-

Spectroscopic Characterization (Predicted)

Accurate characterization is essential for structure verification. The following table outlines the predicted key signals in various spectroscopic analyses.

| Technique | Predicted Key Signals / Features |

| ¹H NMR | ~7.0-7.5 ppm: Multiplets corresponding to the 3 aromatic protons.~3.6 ppm: A singlet corresponding to the 2 benzylic protons (-CH₂-).~2.4 ppm: A broad multiplet for the 4 piperidine protons adjacent to the nitrogen.~1.4-1.6 ppm: Multiplets for the remaining 6 piperidine protons. |

| ¹³C NMR | ~158-162 ppm (d): Carbon attached to fluorine (large ¹JC-F coupling).~115-135 ppm: Signals for the other 5 aromatic carbons.~55-60 ppm: Signal for the benzylic carbon (-CH₂-).~54 ppm: Signals for the piperidine carbons adjacent to nitrogen.~24-26 ppm: Signals for the other piperidine carbons. |

| Mass Spec. (EI) | M⁺ at m/z 271 & 273: Molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.Fragment ions: A significant fragment from the loss of the piperidine ring or a benzylic cleavage. |

| Infrared (IR) | ~3050-3100 cm⁻¹: Aromatic C-H stretch.~2800-2950 cm⁻¹: Aliphatic C-H stretch.~1450-1600 cm⁻¹: Aromatic C=C bending.~1200-1250 cm⁻¹: Aryl C-F stretch.~1100 cm⁻¹: C-N stretch. |

Applications in Medicinal Chemistry and Drug Development

Role as a Versatile Scaffolding Intermediate

This compound is not an end-product but a strategic starting material. Its value lies in its ability to serve as a scaffold onto which molecular complexity can be built in a controlled manner. The presence of fluorine can enhance metabolic stability and binding affinity of the final drug candidate, while the piperidine moiety is a common feature in centrally active pharmaceuticals.[5][6]

Caption: Synthetic utility leading to diverse chemical classes.

Strategic Importance of Fluorine and Bromine Substituents

In modern drug discovery, the incorporation of fluorine is a well-established strategy to improve a molecule's pharmacokinetic profile (e.g., metabolic stability, lipophilicity, and bioavailability).[6] The bromine atom serves as a synthetic linchpin, a "handle" that allows for the precise and high-yielding introduction of other functional groups via cross-coupling chemistry, which is fundamental to building the complex molecules required for modern pharmaceuticals.[4][5]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][8] All handling should be performed in a certified chemical fume hood to avoid inhalation of potential vapors.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Use spark-free tools and take precautionary measures against static discharge. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[8]

-

Spills and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a suitable container for chemical waste.[7] Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Conclusion

This compound emerges as a high-value building block for researchers in drug discovery and organic synthesis. Its trifunctional nature, combining a reactive aryl bromide for cross-coupling, a strategically placed fluorine atom for modulating drug-like properties, and a common piperidine pharmacophore, offers exceptional synthetic flexibility. While comprehensive experimental data remains to be published, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and application. By leveraging this intermediate, scientists can efficiently access novel chemical space and accelerate the development of next-generation therapeutics.

References

Sources

- 1. This compound [synhet.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

CAS number for 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene

An In-depth Technical Guide to 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its core physicochemical properties, detail a robust and logical synthetic pathway, and contextualize its application as a versatile chemical scaffold. The strategic importance of its distinct functional groups—the bromo moiety for cross-coupling, the fluorine atom for modulating pharmacokinetic properties, and the piperidinomethyl group for influencing solubility and receptor interaction—is discussed. This document serves as a technical resource for scientists leveraging this and similar building blocks in the synthesis of novel chemical entities.

Chemical Identity and Significance

This compound, identified by CAS Number 1355246-98-8 , is a trifunctionalized benzene derivative designed for use as an intermediate in complex organic synthesis.[1][2] Its IUPAC name is 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine.[1] The architectural arrangement of its substituents makes it a valuable building block in discovery chemistry.

The strategic utility of this molecule arises from three key features:

-

An Ortho-Fluoro Bromobenzene Core: This arrangement provides a reactive handle (bromine) for established carbon-carbon and carbon-heteroatom bond-forming reactions. The fluorine atom, a common bioisostere for hydrogen, is known to profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability, bioavailability, and receptor binding affinity.[3][4][5]

-

A Reactive Bromine Atom: The bromine substituent is primed for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][6]

-

A Piperidinomethyl Side Chain: The piperidine ring is a prevalent scaffold in many biologically active compounds, particularly those targeting the central nervous system. Its inclusion can enhance aqueous solubility and provide a key interaction point with biological targets.

This guide will elucidate the practical synthesis, application, and handling of this important research chemical.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Characterization is typically performed using a suite of standard analytical techniques to confirm identity and purity.[1]

Table 1: Core Compound Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1355246-98-8 | [1][2] |

| IUPAC Name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | [1] |

| Molecular Formula | C₁₂H₁₅BrFN | [2] |

| Molecular Weight | 272.16 g/mol | [2] |

| PubChem CID | 70699622 | [1] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |

| Typical Purity | ≥95% |[1] |

Table 2: Standard Analytical Characterization Methods

| Technique | Purpose |

|---|---|

| LCMS / GCMS | Confirmation of molecular weight and preliminary purity assessment.[1] |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent framework.[1] |

| HPLC | High-resolution purity determination.[1] |

| FTIR | Identification of key functional groups and bond vibrations.[1] |

Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes are conceivable, a common and efficient method involves the nucleophilic substitution of an activated benzyl halide. The following protocol describes a plausible, field-proven workflow for the synthesis of the title compound from 1-bromo-3-(bromomethyl)-2-fluorobenzene.

Detailed Experimental Protocol

Reaction: Nucleophilic substitution of 1-bromo-3-(bromomethyl)-2-fluorobenzene with piperidine.

Materials:

-

1-Bromo-3-(bromomethyl)-2-fluorobenzene (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 1-bromo-3-(bromomethyl)-2-fluorobenzene (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add potassium carbonate (2.0 eq), followed by the dropwise addition of piperidine (1.2 eq) to the stirring suspension at room temperature. The use of an anhydrous, polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction, while the inorganic base, K₂CO₃, acts as a proton scavenger to neutralize the HBr byproduct, driving the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS until the starting benzyl bromide is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Application in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a sophisticated starting material. Its value lies in its capacity to serve as a foundation for building a diverse range of more complex molecules for biological screening.

The presence of the bromine atom is the most critical feature for derivatization. It serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling medicinal chemists to systematically explore chemical space around the core scaffold.

Common Cross-Coupling Strategies:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino functionalities.

Role in a Discovery Workflow

Caption: Role as a scaffold in a typical drug discovery campaign.

Safety, Handling, and Storage

Proper handling of all research chemicals is paramount to ensure laboratory safety. Based on the GHS classification and data from analogous compounds, this compound should be handled with care.

Table 3: Safety and Handling Recommendations

| Category | Recommendation | Rationale & References |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, impervious gloves, and a lab coat. | Standard practice to prevent skin and eye contact.[7][8] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact. | Prevents respiratory irritation.[7][8] The GHS07 symbol indicates it may be harmful or an irritant.[1] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. | Protects against degradation and ensures stability.[8] |

| Spill Response | Absorb spills with an inert material (e.g., vermiculite), collect in a suitable container for disposal. Prevent entry into drains. | Standard procedure for containing chemical spills.[7] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Seek medical attention if irritation persists. | Basic first aid for chemical exposure.[8][9] |

Conclusion

This compound is a well-designed chemical intermediate that provides researchers with a powerful tool for the synthesis of novel compounds. Its trifunctional nature allows for strategic and controlled molecular elaboration, making it an asset in modern drug discovery and materials science. By understanding its properties, synthesis, and safe handling, scientists can effectively integrate this building block into their research programs to accelerate the development of new chemical entities.

References

-

1-BROMO-4-FLUOROBENZENE - Sdfine. [Link]

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery - Medium. [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review - ResearchGate. [Link]

Sources

- 1. This compound [synhet.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. ajrconline.org [ajrconline.org]

- 6. adpharmachem.com [adpharmachem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the characteristic spectral features of this molecule. By examining the spectroscopic properties of structurally related compounds, including substituted bromofluorobenzenes, piperidine derivatives, and benzylamines, we offer a comprehensive and scientifically grounded guide for researchers, scientists, and drug development professionals. This guide is designed to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines a halogenated benzene ring with a piperidinomethyl side chain, suggesting a diverse range of chemical properties and biological activities. Accurate and unambiguous characterization of such molecules is paramount for advancing research and ensuring the integrity of experimental outcomes. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of modern chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity.

This guide presents a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous structures found in the scientific literature.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The key structural features that will govern its spectroscopic signature are the trisubstituted benzene ring, the piperidine ring, and the benzylic methylene bridge.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H | 7.0 - 7.5 | m | 3H | The three protons on the benzene ring will appear in the aromatic region. Their exact shifts and coupling patterns will be complex due to coupling to each other and to the fluorine atom. |

| -CH₂-N (benzylic) | ~3.6 | s | 2H | The benzylic protons are adjacent to a nitrogen atom, which deshields them. The signal is expected to be a singlet as there are no adjacent protons. |

| -N-CH₂- (piperidine, α) | ~2.4 | t | 4H | Protons on the carbons directly attached to the nitrogen in the piperidine ring. They will be deshielded by the nitrogen and appear as a triplet due to coupling with the adjacent β-protons. |

| -CH₂- (piperidine, β, γ) | ~1.4 - 1.6 | m | 6H | The remaining protons of the piperidine ring will appear as a complex multiplet in the aliphatic region. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ar-C (C-Br) | ~115 (d) | The carbon attached to bromine will be shielded and will show coupling to fluorine. |

| Ar-C (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will be significantly deshielded and will exhibit a large one-bond coupling constant with the fluorine atom. |

| Ar-C (C-CH₂) | ~135 (d) | The carbon bearing the piperidinomethyl group will show a smaller coupling to fluorine. |

| Ar-CH | 125 - 130 (d) | The aromatic CH carbons will appear in the typical aromatic region and will show coupling to fluorine. |

| -CH₂-N (benzylic) | ~55 | The benzylic carbon is deshielded by the adjacent nitrogen atom. |

| -N-CH₂- (piperidine, α) | ~54 | The α-carbons of the piperidine ring are deshielded by the nitrogen. |

| -CH₂- (piperidine, β) | ~26 | The β-carbons of the piperidine ring. |

| -CH₂- (piperidine, γ) | ~24 | The γ-carbon of the piperidine ring. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H (aromatic) | 3050 - 3100 | Medium | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H (aliphatic) | 2850 - 3000 | Strong | Stretching vibrations of C-H bonds in the piperidine and methylene groups.[1] |

| C=C (aromatic) | 1450 - 1600 | Medium-Strong | Stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| C-N | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bonds. |

| C-F | 1000 - 1400 | Strong | The C-F stretch is typically a strong and characteristic absorption. |

| C-Br | 500 - 600 | Medium-Strong | The C-Br stretch appears in the fingerprint region. |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background scan before running the sample. The resulting spectrum is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pathway

Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to undergo characteristic fragmentation. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[2]

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Structure | Rationale |

| 273/275 | [C₁₂H₁₅BrFN]⁺˙ (Molecular Ion) | The molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 188/190 | [C₇H₅BrF]⁺ | Loss of the piperidine radical via benzylic cleavage. This is a common and favorable fragmentation for benzylamines.[3][4][5] |

| 98 | [C₆H₁₂N]⁺ | Formation of the piperidinomethyl cation, another common fragmentation pathway. |

Experimental Protocol: Mass Spectrometry (GC-MS or LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A gas chromatograph or liquid chromatograph coupled to a mass spectrometer (GC-MS or LC-MS).

-

Parameters (for ESI-MS):

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Mass range: m/z 50-500.

-

Collision energy (for MS/MS): Varied to induce fragmentation.

-

-

Data Analysis: Identify the molecular ion and characteristic fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and drawing comparisons with structurally related molecules, we have outlined the expected key spectral features that will be crucial for the characterization of this compound. The provided experimental protocols offer a starting point for researchers to acquire high-quality spectroscopic data. This comprehensive guide serves as a valuable resource for anyone working with this molecule, facilitating its unambiguous identification and characterization in a drug discovery or chemical research environment.

References

-

Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry, 210/211, 469-482. [Link]

-

Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1789-1799. [Link]

-

Cholli, A. L., & Lau, M. L. (1993). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 47(3), 357-359. [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the potential biological activity of the novel chemical entity, 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a substituted bromofluorobenzene ring coupled with a piperidinomethyl group—suggest a rich potential for interaction with various biological targets. This guide will therefore focus on a prospective analysis, outlining a structured research program to elucidate its pharmacological profile. We will delve into the rationale for its synthesis, propose potential biological targets based on structure-activity relationships (SAR) of analogous compounds, and provide detailed, actionable protocols for a tiered screening cascade. The objective is to equip research and development teams with the foundational knowledge and experimental framework necessary to explore the therapeutic potential of this and related molecules.

Introduction and Rationale

The confluence of a halogenated aromatic system and a saturated heterocycle in this compound presents a compelling starting point for a drug discovery campaign. The bromofluorobenzene moiety offers a scaffold for diverse chemical modifications, leveraging established synthetic methodologies such as Suzuki and Heck cross-coupling reactions to explore a wide chemical space.[1][2] The piperidine ring is a well-established pharmacophore found in numerous approved drugs, often contributing to favorable pharmacokinetic properties and providing a key interaction point with biological targets.[3][4]

The specific substitution pattern of this compound is of particular interest. The ortho-fluoro and meta-bromo substituents on the benzene ring create a unique electronic and steric environment that can influence binding affinity and selectivity for target proteins. This guide will lay out a systematic approach to unraveling the biological potential of this molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery effort. For this compound, these properties can be predicted or are available from chemical suppliers.

| Property | Value/Prediction | Source |

| IUPAC Name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | SynHet[5] |

| CAS Number | 1355246-98-8 | SynHet[5] |

| Molecular Formula | C12H15BrFN | SynHet[5] |

| Molecular Weight | 272.16 g/mol | SynHet[5] |

The synthesis of this compound would typically involve the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the piperidinomethyl side chain. The synthesis of related bromo-fluorobenzene precursors has been described in the literature, often starting from commercially available anilines via diazotization and Sandmeyer-type reactions.[1][6]

Proposed Biological Targets and Screening Strategy

Given the structural features of this compound, several classes of biological targets can be prioritized for initial screening. The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.

Primary Target Hypothesis: Sigma Receptors

Many compounds containing a piperidine ring exhibit affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders. A primary screening campaign targeting these receptors is therefore a logical starting point.

Secondary Target Hypotheses

-

Dopamine and Serotonin Receptors: The overall structure bears some resemblance to ligands of dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.

-

Voltage-gated Ion Channels: Substituted piperidines have been shown to modulate the activity of sodium, potassium, and calcium channels.

-

Enzyme Inhibition: While less common for this structural class, screening against a panel of relevant enzymes (e.g., kinases, proteases) could reveal unexpected activities.

Tiered Screening Cascade

A tiered approach to screening will ensure a cost-effective and efficient evaluation of the compound's biological activity.

Caption: A proposed tiered screening cascade for this compound.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity of this compound for the human sigma-1 receptor.

Materials:

-

Human sigma-1 receptor expressed in HEK293 cells (membrane preparation).

-

[³H]-(+)-Pentazocine (radioligand).

-

Haloperidol (positive control).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound dissolved in DMSO.

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound/control, and 100 µL of membrane preparation.

-

Incubate at room temperature for 60 minutes.

-

Harvest the membranes onto a filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Count the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding and determine the Ki value.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Materials:

-

Human liver microsomes (pooled).

-

NADPH regenerating system.

-

Phosphate buffer (0.1 M, pH 7.4).

-

Test compound.

-

Positive control (e.g., testosterone).

-

Acetonitrile (for quenching).

Procedure:

-

Pre-warm the microsomes, buffer, and NADPH regenerating system to 37°C.

-

Add the test compound to the microsome/buffer mixture and pre-incubate for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (0, 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction with cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Structure-Activity Relationship (SAR) and Medicinal Chemistry Strategy

Should initial screening reveal promising activity, a medicinal chemistry program would be initiated to explore the SAR and optimize the lead compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [synhet.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene Derivatives and Analogs: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Strategic Value of the 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and a constrained amine, such as piperidine, into aromatic scaffolds is a well-established strategy for modulating the pharmacological properties of drug candidates. The this compound core represents a particularly intriguing structural motif. The unique substitution pattern of the benzene ring—featuring a bromine atom, a fluorine atom, and a piperidinomethyl group—offers a versatile platform for generating novel chemical entities with potential therapeutic applications.

The bromine atom serves as a key functional handle for further synthetic elaboration, most notably through cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The piperidinomethyl moiety introduces a basic nitrogen atom, which can be crucial for interacting with acidic residues in protein binding pockets and for improving the pharmacokinetic profile of a compound.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

Synthesis of the Core Scaffold: A Multi-Step Approach

The synthesis of this compound is not a trivial one-step process but rather a carefully planned multi-step sequence. A logical and efficient synthetic strategy involves the initial preparation of a substituted toluene precursor, followed by benzylic bromination and subsequent nucleophilic substitution with piperidine.

Synthesis of the Starting Material: 1-Bromo-2-fluoro-3-methylbenzene

The synthesis of the key starting material, 1-bromo-2-fluoro-3-methylbenzene, can be approached from commercially available precursors. One common method involves the diazotization of 3-fluoro-2-methylaniline followed by a Sandmeyer-type bromination.[1] This classical approach provides a reliable route to the desired substitution pattern.

Alternatively, electrophilic bromination of 2-fluorotoluene can be employed. However, this reaction can lead to a mixture of isomers, necessitating careful purification.

Key Transformation: Benzylic Bromination

The introduction of a bromine atom at the benzylic position of 1-bromo-2-fluoro-3-methylbenzene is a critical step. This is typically achieved through a free-radical bromination reaction.

Materials:

-

1-Bromo-2-fluoro-3-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or (trifluoromethyl)benzene[2][3]

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reflux apparatus with a condenser and a light source (e.g., a 250W sun lamp)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-fluoro-3-methylbenzene (1 equivalent) in the chosen solvent (e.g., CCl₄).

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux while irradiating with a light source to initiate the radical chain reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 1-bromo-3-(bromomethyl)-2-fluorobenzene.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure benzylic bromide.

Expertise in Practice: Why N-Bromosuccinimide?

The choice of N-bromosuccinimide (NBS) over elemental bromine (Br₂) for benzylic bromination is a classic example of leveraging reagent properties for selective synthesis.[4] Elemental bromine can readily participate in electrophilic aromatic substitution, leading to unwanted bromination of the benzene ring. NBS, on the other hand, provides a low, steady concentration of bromine radicals (Br•) and elemental bromine through its reaction with trace amounts of HBr generated during the reaction.[5] This low concentration favors the desired radical substitution at the benzylic position, which is kinetically favored due to the resonance stabilization of the resulting benzylic radical, over the competing electrophilic addition to the aromatic ring.[4] The use of a radical initiator like AIBN or benzoyl peroxide, along with photochemical activation, ensures an efficient initiation of the radical chain process.[3]

Final Step: Nucleophilic Substitution with Piperidine

The final step in the synthesis of the core scaffold is the nucleophilic substitution of the benzylic bromide with piperidine. This is a standard SN2 reaction where the nitrogen atom of piperidine acts as the nucleophile, displacing the bromide ion.

Materials:

-

1-Bromo-3-(bromomethyl)-2-fluorobenzene

-

Piperidine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or Dimethylformamide (DMF) as the solvent

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve 1-bromo-3-(bromomethyl)-2-fluorobenzene (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Add potassium carbonate (2-3 equivalents) to the solution to act as a base and scavenge the HBr byproduct.

-

Add piperidine (1.2-1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Trustworthiness Through Self-Validation:

Each step in this synthetic sequence should be validated by appropriate analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The final product's purity should be further assessed by high-performance liquid chromatography (HPLC).

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Medicinal Chemistry Applications and Structure-Activity Relationships

The this compound scaffold is of significant interest in drug discovery, particularly for targeting the central nervous system (CNS). The N-benzylpiperidine motif is a common feature in compounds designed to interact with monoamine transporters and receptors, such as those for dopamine and serotonin.[6][7][8]

Targeting Monoamine Transporters

Derivatives of N-benzylpiperidine have been extensively studied as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7] The affinity and selectivity for these transporters can be modulated by varying the substituents on the benzyl ring.

Structure-Activity Relationship (SAR) Insights:

-

Electron-withdrawing groups on the benzyl ring, such as fluorine or trifluoromethyl, have been shown to be beneficial for binding to the DAT.[7]

-

The position of the substituent on the benzyl ring is critical for selectivity. For instance, ortho- and meta-substituents have been explored to modulate the selectivity between DAT and SERT.[6]

-

The nature of the linker between the piperidine and the aromatic ring can influence the inhibitory potency on monoamine reuptake.[8]

Table 1: Biological Activity of Representative N-Benzylpiperidine Analogs

| Compound | R1 | R2 | R3 | DAT Kᵢ (nM)[7] | SERT Kᵢ (nM)[6] |

| Analog 1 | H | H | H | 15.2 | >10,000 |

| Analog 2 | 4-F | H | H | 8.5 | 5,800 |

| Analog 3 | H | 4-Cl | H | 5.1 | >10,000 |

| Analog 4 | H | H | 2-CF₃ | Low Affinity | Allosteric Modulator |

Interaction with Dopamine and Serotonin Receptors

Beyond transporters, N-benzylpiperidine derivatives have been investigated as ligands for dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.[9][10]

Dopamine Receptor Signaling:

Dopamine receptors are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families. The D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP production.

Caption: Simplified Dopamine D1-like and D2-like receptor signaling pathways.

Serotonin Receptor Signaling:

The serotonin receptor system is highly complex, with numerous receptor subtypes. The 5-HT₂A receptor, a member of the Gq/11-coupled GPCR family, is a prominent target for antipsychotic drugs. Activation of the 5-HT₂A receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

Compounds based on the this compound scaffold could be designed as antagonists or modulators of these receptors, offering potential therapeutic benefits for a range of neuropsychiatric disorders. The substitution pattern on the benzyl ring would be critical for achieving the desired affinity and selectivity for a specific receptor subtype.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its synthetic accessibility, coupled with the proven utility of its constituent chemical motifs in medicinal chemistry, makes it an attractive platform for exploring new chemical space. The strategic placement of the bromo, fluoro, and piperidinomethyl groups provides a rich opportunity for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential therapeutics.

Future research in this area will likely focus on the elaboration of the bromine handle through various cross-coupling methodologies to generate diverse libraries of analogs. High-throughput screening of these libraries against a panel of CNS targets, including monoamine transporters and receptors, will be crucial for identifying lead compounds. Further optimization of these leads, guided by detailed SAR studies and computational modeling, holds the promise of delivering novel and effective treatments for a range of neurological and psychiatric disorders.

References

-

Boos, T. L., Greiner, E., Calhoun, W., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

-

Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]

-

Rutherford, K. G., & Redmond, W. (1963). 1-Bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 5, p.133 (1973); Vol. 43, p.12 (1963). [Link]

-

Paudel, Y. N., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 636-645. [Link]

-

Dauben, H. J., & McCoy, L. L. (1959). N-Bromosuccinimide. I. Allylic Bromination. Journal of the American Chemical Society, 81(18), 4863–4873. [Link]

-

Furr, E., et al. (2008). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 5(4), 273-275. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Gant, T. F., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

-

Cholewinski, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

-

Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Sridhar, M., & Rao, R. (2002). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 114(5), 553-558. [Link]

-

Wang, W., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 22(11), 1913. [Link]

-

Miyamoto, Y., et al. (1990). Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride. Chemical & Pharmaceutical Bulletin, 38(6), 1740-2. [Link]

-

Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

-

Butini, S., et al. (2019). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Medicinal Chemistry Letters, 10(6), 932-938. [Link]

-

Chambers, J. J., et al. (2008). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Bioorganic & Medicinal Chemistry, 16(17), 8119-8127. [Link]

-

ResearchGate. (n.d.). Representative molecular structures and IC50 values of arylpiperazine derivatives. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-Bromo-2-fluoro-3-methyl-benzene. Retrieved from [Link]

-

Gopishetti, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

Staroń, J., et al. (2023). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A. Molecules, 28(14), 5430. [Link]

-

Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9132-9153. [Link]

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Al-Hiari, Y. M., et al. (2007). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. FABAD Journal of Pharmaceutical Sciences, 32(1), 21-26. [Link]

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Substituted (Piperidinomethyl)benzene Compounds for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted (piperidinomethyl)benzene compounds represent a versatile class of molecules with a significant footprint in medicinal chemistry. The inherent structural features of the piperidine ring and the benzene nucleus, connected by a methylene bridge, provide a privileged scaffold for the development of novel therapeutic agents. This guide offers a comprehensive overview of these compounds, beginning with their fundamental chemical properties and their importance in drug discovery. It delves into prevalent synthetic methodologies, with a particular focus on the Mannich reaction, a cornerstone for their preparation. Detailed protocols for both classical and modern synthetic approaches are presented. Furthermore, this guide outlines the essential spectroscopic techniques for structural elucidation, including NMR, Mass Spectrometry, and FTIR. A significant portion is dedicated to the diverse pharmacological activities exhibited by this class of compounds, such as antimicrobial and anticancer effects, supported by mechanistic insights and signaling pathway diagrams. Structure-Activity Relationship (SAR) studies are discussed to provide a rationale for the design of more potent and selective analogues. Finally, detailed experimental protocols and future research perspectives are provided to equip researchers and drug development professionals with the necessary knowledge to advance their work in this promising area of medicinal chemistry.

Introduction to the (Piperidinomethyl)benzene Scaffold

The (piperidinomethyl)benzene scaffold is a key structural motif in a multitude of biologically active compounds. Its prevalence in medicinal chemistry stems from a combination of favorable physicochemical properties and the synthetic accessibility that allows for extensive structural diversification.

Chemical Structure and Physicochemical Properties

The core structure consists of a benzene ring attached to a piperidine ring through a methylene (-CH2-) linker. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, can adopt various conformations, with the chair form being the most stable. The nitrogen atom provides a basic center, influencing the compound's pKa and solubility. The benzene ring, a rigid and planar aromatic system, offers a scaffold for substitution, which can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.[1][2] The lipophilicity of the benzene ring combined with the potential for hydrogen bonding from the piperidine nitrogen contributes to the "drug-like" properties of these compounds.[1]

Significance in Medicinal Chemistry and Drug Discovery

The (piperidinomethyl)benzene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[3][4][5] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[4][6][7][8][9][10][11] The synthetic tractability of this scaffold allows for the creation of large libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds in drug development programs.[5][12]

Synthetic Strategies and Methodologies